N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide
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Overview
Description
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused pyrazolo-pyridine ring system attached to a furan carboxamide moiety, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds with the pyrazolo[1,5-a]pyridine scaffold have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction can lead to changes in cellular processes, such as cell cycle progression .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given the reported target of similar compounds. Inhibition of CDK2 can lead to cell cycle arrest, preventing cells from progressing from the G1 phase to the S phase . This can have downstream effects on DNA replication and cell division.
Pharmacokinetics
Similar compounds have been synthesized in a manner that allows for the introduction of different substituents, potentially influencing these properties .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibition of its target protein. For example, if the compound inhibits CDK2, it could lead to cell cycle arrest, potentially inducing apoptosis in certain cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the pyrazolo[1,5-a]pyridine core through cycloaddition reactions, followed by functionalization to introduce the furan carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. These methods not only enhance the reproducibility of the synthesis but also minimize the environmental impact by reducing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest that the compound may exhibit pharmacological activities, such as antiviral or anticancer properties, warranting further investigation.
Industry: The compound’s chemical stability and reactivity make it suitable for use in industrial processes, including the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives and furan carboxamides, such as:
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives
- Furan-2-carboxamide derivatives
Uniqueness
What sets N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide apart is its unique combination of the pyrazolo[1,5-a]pyridine and furan carboxamide moieties. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(9-3-6-17-8-9)14-10-2-5-15-11(7-10)1-4-13-15/h1,3-4,6,8,10H,2,5,7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHUYZJLIKQLLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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